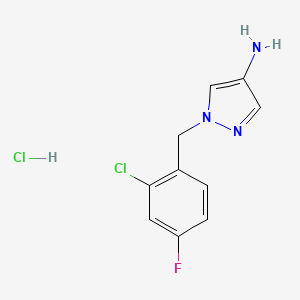

4-Amino-1-(2-chloro-4-fluorobenzyl)pyrazole hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[(2-chloro-4-fluorophenyl)methyl]pyrazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClFN3.ClH/c11-10-3-8(12)2-1-7(10)5-15-6-9(13)4-14-15;/h1-4,6H,5,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGDBFTYVKMXVJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)CN2C=C(C=N2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Amino-1-(2-chloro-4-fluorobenzyl)pyrazole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Amino-1-(2-chloro-4-fluorobenzyl)pyrazole hydrochloride, a heterocyclic compound of interest in medicinal chemistry. The described synthetic pathway involves a four-step sequence commencing with the nitration of pyrazole, followed by N-alkylation, nitro group reduction, and concluding with the formation of the hydrochloride salt. This guide details the underlying chemical principles for each synthetic transformation and furnishes detailed experimental protocols. Furthermore, a thorough characterization of the final compound and its key intermediates using modern analytical techniques is presented, including tabulated spectroscopic data. The methodologies and data herein are intended to serve as a valuable resource for researchers engaged in the synthesis of novel pyrazole derivatives for drug discovery and development.

Introduction

Substituted pyrazoles are a prominent class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities. The pyrazole scaffold is a key pharmacophore in a number of approved drugs and clinical candidates. The introduction of various substituents onto the pyrazole ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity.

This guide focuses on the synthesis and characterization of a specific pyrazole derivative, this compound (CAS Number: 1147222-53-4). The presence of the aminopyrazole core, combined with the substituted benzyl group, makes this molecule a valuable building block for the exploration of new chemical space in drug discovery programs. The strategic placement of the chloro and fluoro substituents on the benzyl ring can influence metabolic stability, binding affinity, and overall pharmacokinetic profile.

This document will provide a detailed, step-by-step guide for the synthesis of this target molecule, beginning from simple starting materials. Each step will be accompanied by a discussion of the reaction mechanism and the rationale behind the chosen experimental conditions. A comprehensive characterization of the final product and key intermediates is also provided to ensure the identity and purity of the synthesized compounds.

Synthetic Strategy

The synthesis of this compound can be achieved through a robust and sequential four-step process. The overall synthetic workflow is depicted below.

Caption: Overall synthetic workflow for this compound.

The synthesis commences with the electrophilic nitration of the pyrazole ring at the C4 position. The resulting 4-nitropyrazole then undergoes N-alkylation with 2-chloro-4-fluorobenzyl chloride. Subsequently, the nitro group is reduced to a primary amine. The final step involves the formation of the hydrochloride salt to improve the compound's stability and solubility.

Step 1: Synthesis of 4-Nitropyrazole

The initial step involves the regioselective nitration of pyrazole. The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The nitration is typically carried out using a mixture of nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the pyrazole ring. The C4 position is the most electron-rich and sterically accessible position, leading to the preferential formation of 4-nitropyrazole.

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.

-

Slowly add pyrazole to the cooled sulfuric acid while maintaining the temperature below 10 °C.

-

In a separate beaker, prepare a nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

-

Add the nitrating mixture dropwise to the pyrazole solution, ensuring the reaction temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

-

Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry to afford 4-nitropyrazole.

Step 2: Synthesis of 1-(2-chloro-4-fluorobenzyl)-4-nitropyrazole

The second step is the N-alkylation of 4-nitropyrazole with 2-chloro-4-fluorobenzyl chloride. This reaction proceeds via a nucleophilic substitution mechanism where the deprotonated pyrazole nitrogen acts as the nucleophile, displacing the chloride from the benzyl chloride. The use of a base, such as potassium carbonate or sodium hydride, is essential to deprotonate the pyrazole, thereby increasing its nucleophilicity. The reaction is typically performed in an aprotic polar solvent like N,N-dimethylformamide (DMF) or acetonitrile.

Caption: N-Alkylation of 4-nitropyrazole.

Experimental Protocol:

-

To a solution of 4-nitropyrazole in DMF, add potassium carbonate.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of 2-chloro-4-fluorobenzyl chloride in DMF dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 1-(2-chloro-4-fluorobenzyl)-4-nitropyrazole.

Step 3: Synthesis of 4-Amino-1-(2-chloro-4-fluorobenzyl)pyrazole

The third step involves the reduction of the nitro group of 1-(2-chloro-4-fluorobenzyl)-4-nitropyrazole to a primary amine. This transformation can be achieved using various reducing agents. A common and efficient method is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.[1] Alternatively, metal-acid systems such as tin(II) chloride in hydrochloric acid or iron powder in acetic acid can also be employed. The choice of reducing agent can depend on the presence of other functional groups in the molecule that might be sensitive to certain reduction conditions.

Experimental Protocol (Catalytic Hydrogenation):

-

Dissolve 1-(2-chloro-4-fluorobenzyl)-4-nitropyrazole in a suitable solvent such as ethanol or methanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield 4-Amino-1-(2-chloro-4-fluorobenzyl)pyrazole. The crude product can be used in the next step without further purification or can be purified by column chromatography if necessary.

Step 4: Synthesis of this compound

The final step is the formation of the hydrochloride salt. This is typically done to improve the compound's crystallinity, stability, and aqueous solubility, which are important properties for pharmaceutical applications. The salt is formed by treating a solution of the free base, 4-Amino-1-(2-chloro-4-fluorobenzyl)pyrazole, with hydrochloric acid.

Experimental Protocol:

-

Dissolve the crude 4-Amino-1-(2-chloro-4-fluorobenzyl)pyrazole in a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.

-

A precipitate will form upon addition of the acid.

-

Continue stirring for 30 minutes in the ice bath.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a stable solid.

Characterization

A comprehensive characterization of the final product and its key intermediates is essential to confirm their identity, purity, and structure. The following analytical techniques are typically employed.

Spectroscopic Data

The structural elucidation of the synthesized compounds relies heavily on spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Table 1: Spectroscopic Data for this compound

| Technique | Observed Data |

| ¹H NMR | Data not available in the provided search results. Expected signals would include aromatic protons from the pyrazole and benzyl rings, a singlet for the benzylic CH₂ group, and a broad singlet for the NH₂ protons (which may exchange with D₂O). The formation of the hydrochloride salt would likely shift the signals of the protons near the amino group downfield. |

| ¹³C NMR | Data not available in the provided search results. Expected signals would include carbons of the pyrazole and benzyl rings, and the benzylic CH₂ carbon. |

| Mass Spec (ESI-MS) | Data not available in the provided search results. The expected m/z for the free base [M+H]⁺ would correspond to the molecular formula C₁₀H₉ClFN₃. |

| IR (KBr) | Data not available in the provided search results. Expected characteristic peaks would include N-H stretching vibrations for the amino group (around 3300-3500 cm⁻¹), C-H stretching for aromatic and aliphatic groups, C=C and C=N stretching in the aromatic rings (around 1400-1600 cm⁻¹), and C-Cl and C-F stretching vibrations. |

Note: The specific spectral data for the title compound was not available in the public domain at the time of this guide's compilation. The expected signals are based on the analysis of similar structures.

Discussion and Conclusion

The synthetic route outlined in this guide provides a reliable and scalable method for the preparation of this compound. The individual steps involve well-established and high-yielding chemical transformations. The choice of reagents and reaction conditions allows for a controlled synthesis, and the purification procedures are standard for organic synthesis laboratories.

The characterization of the final compound and its intermediates is crucial for ensuring the quality and reproducibility of the synthesis. While specific spectral data for the title compound were not publicly available, the expected spectroscopic features have been described based on the known chemical shifts and absorption frequencies of related pyrazole derivatives.

This in-depth technical guide serves as a practical resource for chemists in the pharmaceutical industry and academia. The detailed protocols and mechanistic explanations will aid in the successful synthesis and characterization of this and other related aminopyrazole derivatives, facilitating further research into their potential as therapeutic agents.

References

Discovery and development of novel pyrazole derivatives

An In-Depth Technical Guide to the Discovery and Development of Novel Pyrazole Derivatives

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Recognized as a "privileged scaffold," its unique physicochemical properties—including the ability to act as both a hydrogen bond donor and acceptor—have enabled its incorporation into a multitude of clinically successful therapeutics.[1][3] More than 40 pyrazole-containing drugs have received FDA approval, targeting a wide array of clinical conditions from inflammation and cancer to cardiovascular disease.[1][3][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and practical methodologies involved in the discovery and development of novel pyrazole derivatives. We will explore advanced synthetic strategies, delve into the intricacies of structure-activity relationship (SAR) studies, present a detailed workflow for preclinical evaluation, and contextualize these concepts through a case study of a landmark pyrazole-based drug.

The Privileged Pyrazole Scaffold: A Foundation for Drug Design

The pyrazole ring is not merely a structural component but an active contributor to a molecule's pharmacological profile. Its aromatic nature, combined with a pKa of approximately 2.5, allows it to engage in various non-covalent interactions with biological targets, including π-π stacking and hydrogen bonding.[1] The N-1 nitrogen can act as a hydrogen bond donor, while the N-2 nitrogen serves as a hydrogen bond acceptor, providing a versatile platform for molecular recognition.[1]

Furthermore, the pyrazole moiety often serves as a bioisostere for a phenyl ring, a strategic substitution that can enhance potency and improve crucial physicochemical properties such as solubility and metabolic stability.[1] This combination of electronic versatility and favorable drug-like properties underpins its prevalence in successful pharmaceuticals.

Table 1: Prominent FDA-Approved Pyrazole-Containing Drugs

| Drug Name | Brand Name | Primary Target/Mechanism | Therapeutic Area |

| Celecoxib | Celebrex | Selective COX-2 Inhibitor | Anti-inflammatory, Pain[1][5][6] |

| Sildenafil | Viagra, Revatio | PDE5 Inhibitor | Erectile Dysfunction, PAH[1][7][8] |

| Crizotinib | Xalkori | ALK/ROS1 Kinase Inhibitor | Oncology (NSCLC)[9] |

| Niraparib | Zejula | PARP Inhibitor | Oncology (Ovarian Cancer)[1] |

| Pirtobrutinib | Jaypirca | BTK Inhibitor | Oncology (Mantle Cell Lymphoma)[9] |

| Vericiguat | Verquvo | Soluble Guanylate Cyclase (sGC) Stimulator | Cardiovascular (Heart Failure)[1] |

Synthetic Strategies for Accessing Novel Pyrazole Derivatives

The chemical tractability of the pyrazole core is a primary reason for its widespread use. A medicinal chemist has access to a robust toolbox of synthetic methods, from classical condensations to modern catalytic reactions, allowing for precise control over substitution patterns.

Foundational Synthesis: The Knorr Cyclocondensation

The most fundamental and widely utilized method for constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[10][11][12] First reported by Ludwig Knorr in 1883, this reaction's reliability and the ready availability of starting materials have cemented its importance.[11][13] The primary challenge in this synthesis, especially with unsymmetrical dicarbonyls and hydrazines, is controlling regioselectivity. The reaction outcome is often dictated by the differential reactivity of the two carbonyl groups and the nature of the substituents.

Modern Methodologies: Precision and Diversity

While the Knorr synthesis is a workhorse, modern drug discovery demands greater efficiency and molecular diversity. Contemporary methods provide superior regiocontrol and access to more complex scaffolds.[10][14]

-

Metal-Catalyzed Reactions: Copper, palladium, and rhodium catalysts have enabled novel cycloaddition and coupling reactions. For instance, copper-promoted aerobic oxidative [3+2] cycloadditions of N,N-disubstituted hydrazines with alkynoates offer a highly regioselective and atom-economical route to polysubstituted pyrazoles.[15]

-

Multicomponent Reactions (MCRs): MCRs allow for the one-pot synthesis of complex pyrazoles from three or more starting materials, significantly streamlining synthetic efforts and rapidly generating compound libraries for screening.[11][12]

-

Synthesis from α,β-Unsaturated Systems: The reaction of α,β-unsaturated aldehydes or ketones with hydrazines provides an alternative pathway, often proceeding through a pyrazoline intermediate which is subsequently oxidized to the aromatic pyrazole.[10][12][16]

Caption: Key synthetic pathways to the pyrazole core.

Protocol 1: Regioselective Synthesis of a 1,5-Diaryl-3-(trifluoromethyl)pyrazole

This protocol describes a common synthetic approach for producing a specifically substituted pyrazole, a motif frequently found in selective kinase inhibitors. The use of a trifluoromethyl β-diketone drives the regioselectivity of the cyclocondensation with an arylhydrazine.

Materials:

-

4,4,4-Trifluoro-1-phenyl-1,3-butanedione (1.0 eq)

-

4-Methoxyphenylhydrazine hydrochloride (1.05 eq)

-

Ethanol (anhydrous)

-

Glacial Acetic Acid (catalytic amount, ~2-3 drops)

-

Sodium Bicarbonate (saturated aqueous solution)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (anhydrous)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4,4,4-trifluoro-1-phenyl-1,3-butanedione (1.0 eq) and anhydrous ethanol (approx. 10 mL per mmol of diketone).

-

Addition of Hydrazine: Add 4-methoxyphenylhydrazine hydrochloride (1.05 eq) to the solution. The hydrochloride salt is often more stable than the free base.

-

Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture. This protonates a carbonyl oxygen, activating it for nucleophilic attack by the hydrazine.

-

Reflux: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diketone is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Reduce the solvent volume under reduced pressure using a rotary evaporator.

-

Dilute the residue with ethyl acetate and water.

-

Carefully neutralize the mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

-

Drying and Filtration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from ethanol/water or by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 1-(4-methoxyphenyl)-5-phenyl-3-(trifluoromethyl)-1H-pyrazole.

The Pyrazole Pharmacophore in Drug Design

The success of a pyrazole derivative hinges on the strategic placement of substituents around the core. This process, guided by Structure-Activity Relationship (SAR) studies, aims to optimize interactions with the biological target while maintaining favorable pharmacokinetic properties.[17][18]

Principles of Structure-Activity Relationships (SAR)

SAR explores how modifications to a compound's structure affect its biological activity. For pyrazoles, key considerations include:[18]

-

N-1 Substitution: This position is critical for modulating pharmacokinetics and can be used to orient the molecule within a binding pocket. Large aryl groups are common.

-

C-3 and C-5 Substitution: These positions often engage directly with the target protein. For kinase inhibitors, for example, substituents here can form crucial hydrogen bonds or hydrophobic interactions within the ATP-binding site.[19][20]

-

C-4 Substitution: This position can be used to fine-tune solubility and other physical properties or to block metabolic hotspots.

Caption: The iterative cycle of SAR in drug discovery.

A Dominant Target Class: Protein Kinases

Protein kinases are a major class of enzymes targeted in modern drug discovery, particularly in oncology.[19][21] The pyrazole scaffold has proven to be exceptionally effective as a "hinge-binder" in ATP-competitive kinase inhibitors. The N-1 and N-2 atoms can form critical hydrogen bonds with the "hinge region" of the kinase, a conserved backbone segment that connects the N- and C-lobes of the enzyme. This anchoring interaction provides a stable foundation for the rest of the molecule to occupy the ATP-binding pocket, enabling high potency and, with careful design, selectivity.[20][22]

Case Study: The Rational Design of Celecoxib (Celebrex)

The development of Celecoxib is a classic example of rational drug design that highlights the power of the pyrazole scaffold.[6][23]

-

The Hypothesis: In the early 1990s, the discovery of two isoforms of the cyclooxygenase (COX) enzyme—constitutively expressed COX-1 and inflammation-inducible COX-2—revolutionized the field of anti-inflammatory drugs.[6] The hypothesis was that selectively inhibiting COX-2 would provide the anti-inflammatory benefits of traditional NSAIDs while avoiding the gastrointestinal side effects caused by COX-1 inhibition.[5][6]

-

Structural Insight: A key difference between the COX-1 and COX-2 active sites was identified: a valine residue in COX-1 is replaced by a smaller isoleucine in COX-2, creating a secondary side pocket.[5]

-

Rational Design: The Searle discovery team, led by John Talley, designed a series of tricyclic compounds featuring a central pyrazole ring.[6][23] The design rationale was to create a molecule that could bind to the primary active site (common to both isoforms) but possessed a specific side group that could fit exclusively into the COX-2 side pocket. The sulfonamide group on the N-1 phenyl ring of Celecoxib was designed to occupy this pocket, conferring selectivity.[5]

-

Outcome: Celecoxib was approved by the FDA in 1998 and became a blockbuster drug, validating the selective COX-2 inhibition hypothesis and showcasing the pyrazole core as an ideal framework for engineering target selectivity.[23][24]

Caption: Mechanism of Celecoxib's COX-2 selectivity.

Preclinical Evaluation Workflow for Pyrazole Derivatives

Once a novel pyrazole derivative is synthesized, it must undergo a rigorous evaluation process to determine its biological activity and potential as a drug candidate. The following workflow focuses on characterization as a kinase inhibitor, a common application for this scaffold.

Caption: Preclinical evaluation workflow for a pyrazole kinase inhibitor.

Protocol 2: In Vitro Luminescence-Based Kinase Inhibition Assay (e.g., ADP-Glo™)

This protocol outlines a common method to determine the potency (IC₅₀) of a novel pyrazole derivative against a target kinase.[25] The assay measures the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity. Inhibition is observed as a decrease in ADP production.[25][26]

Materials:

-

Target Kinase (recombinant, purified)

-

Kinase Substrate (specific peptide or protein for the target kinase)

-

ATP (at a concentration near the Kₘ for the target kinase)[27]

-

Test Compound (pyrazole derivative, serially diluted in DMSO)

-

Kinase Reaction Buffer (containing MgCl₂, DTT, etc.)

-

ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

-

Low-volume, white, 384-well assay plates

-

Multichannel pipette or automated liquid handler

-

Plate-reading luminometer

Procedure:

-

Compound Plating: Prepare a serial dilution of the pyrazole test compound in DMSO. Typically, an 11-point, 3-fold dilution is performed. Dispense a small volume (e.g., 50 nL) of each concentration into the wells of a 384-well assay plate. Include controls for 100% activity (DMSO vehicle only) and 0% activity (no kinase).

-

Kinase/Substrate Addition: Prepare a master mix of the target kinase and its specific substrate in the kinase reaction buffer. Add this mix (e.g., 2.5 µL) to all wells containing the test compound and to the positive control wells.

-

Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction starts.

-

Initiate Kinase Reaction: Prepare a solution of ATP in the reaction buffer. Initiate the kinase reaction by adding the ATP solution (e.g., 2.5 µL) to all wells.

-

Reaction Incubation: Cover the plate and incubate for 60 minutes at room temperature. The ideal time should be within the linear range of the reaction, where less than 10% of the substrate has been consumed.[27]

-

Stop Reaction & Deplete ATP: Add the ADP-Glo™ Reagent (e.g., 5 µL) to all wells. This reagent simultaneously stops the kinase reaction (by chelating Mg²⁺) and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

-

Convert ADP to ATP & Detect: Add the Kinase Detection Reagent (e.g., 10 µL) to all wells. This reagent contains enzymes that convert the ADP produced during the kinase reaction back into ATP, which then fuels a luciferase/luciferin reaction to produce light. Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.

-

Data Acquisition: Read the luminescence on a plate-reading luminometer.

-

Data Analysis:

-

Normalize the data using the "no kinase" (0% activity) and "DMSO only" (100% activity) controls.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%.

-

Conclusion and Future Directions

The pyrazole scaffold continues to be a remarkably fruitful starting point for the development of novel therapeutics. Its synthetic accessibility, coupled with its versatile physicochemical properties, ensures its place in the modern medicinal chemist's arsenal. Future advancements will likely focus on the development of pyrazole derivatives for novel and challenging targets, such as allosteric sites on enzymes or protein-protein interactions. The application of new synthetic methodologies, including photoredox catalysis and bio-catalysis, will further expand the accessible chemical space of pyrazole derivatives, paving the way for the next generation of innovative medicines.

References

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Sildenafil - Wikipedia [en.wikipedia.org]

- 8. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. globalresearchonline.net [globalresearchonline.net]

- 14. researchgate.net [researchgate.net]

- 15. Pyrazole synthesis [organic-chemistry.org]

- 16. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]

- 22. researchgate.net [researchgate.net]

- 23. Celecoxib - Wikipedia [en.wikipedia.org]

- 24. news-medical.net [news-medical.net]

- 25. bmglabtech.com [bmglabtech.com]

- 26. bellbrooklabs.com [bellbrooklabs.com]

- 27. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Substituted Pyrazole Compounds: A Technical Guide for Drug Discovery Professionals

Introduction: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1] Its remarkable versatility and ability to serve as a pharmacophore in a multitude of therapeutic agents have earned it the designation of a "privileged scaffold." This unique status stems from the pyrazole core's capacity to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for molecular recognition at biological targets.[2] Consequently, substituted pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and neuroprotective effects.[1][3][4] This guide provides an in-depth technical exploration of the pharmacological profile of substituted pyrazole compounds, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies employed in their evaluation.

I. Key Therapeutic Applications and Mechanisms of Action

The therapeutic potential of substituted pyrazoles is vast and continues to expand. This section will delve into some of the most significant areas of application, elucidating the underlying mechanisms of action.

Anti-inflammatory and Analgesic Activity: The COX-2 Inhibition Paradigm

A significant number of pyrazole derivatives exhibit potent anti-inflammatory and analgesic properties, with celecoxib being a prominent clinically used example.[2][5] The primary mechanism for this activity is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[2]

Signaling Pathway: Prostaglandin Synthesis and the Role of COX Enzymes

Arachidonic acid, released from the cell membrane by phospholipase A2, is converted into prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes. PGH2 is then further metabolized to various prostaglandins that mediate inflammation, pain, and fever. There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions like gastric protection, and COX-2, which is inducible and upregulated at sites of inflammation. Selective inhibition of COX-2 by certain pyrazole compounds reduces the production of pro-inflammatory prostaglandins without affecting the protective functions of COX-1, thereby offering a better safety profile compared to non-selective NSAIDs.

Diagram of the COX Signaling Pathway and Pyrazole Inhibition

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. atcc.org [atcc.org]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic analysis (NMR, MS) of 4-Amino-1-(2-chloro-4-fluorobenzyl)pyrazole hydrochloride

An In-Depth Technical Guide to the Spectroscopic Analysis of 4-Amino-1-(2-chloro-4-fluorobenzyl)pyrazole Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of this compound, a substituted pyrazole derivative of interest in pharmaceutical and chemical research. We delve into the core spectroscopic techniques essential for its structural elucidation and characterization: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document offers field-proven insights into spectral interpretation, detailing the causality behind expected chemical shifts, coupling constants, and fragmentation patterns. It includes detailed experimental protocols, data summary tables, and explanatory diagrams to serve as an authoritative resource for researchers, scientists, and drug development professionals. The methodologies described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction

Substituted pyrazoles represent a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities.[1][2][3] The specific compound, this compound (a useful research chemical[]), combines several key pharmacophores: a 4-aminopyrazole core, and a halogenated benzyl group. The precise arrangement of these moieties is critical to its function, making unambiguous structural confirmation paramount.

Spectroscopic analysis is the gold standard for such confirmation. NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, while mass spectrometry reveals the molecular weight and offers clues to the structure through fragmentation analysis. This guide will explain the theoretical and practical aspects of applying these techniques to the title compound, transforming raw spectral data into a validated molecular structure.

Molecular Structure and Spectroscopic Implications

To effectively interpret the spectra, one must first understand the molecule's key structural features and their expected electronic effects.

Caption: Molecular Structure of the Cation

-

Pyrazole Ring: A five-membered aromatic heterocycle. The two ring protons (H3, H5) and three carbons (C3, C4, C5) will have distinct chemical shifts.

-

Amino Group (-NH₂): An electron-donating group that will shield the C4 position. As a hydrochloride salt, this amine is likely protonated to -NH₃⁺, which will significantly alter its electronic effect and NMR signal.

-

N-Benzyl Group: The methylene (CH₂) bridge and the substituted phenyl ring. The CH₂ group is attached to a nitrogen, which will deshield its protons and carbon.

-

2-chloro-4-fluorophenyl Ring: The electronegative chlorine and fluorine atoms will strongly influence the chemical shifts of the adjacent protons and carbons, creating a complex splitting pattern in the aromatic region of the ¹H NMR spectrum. The fluorine atom will also introduce J-coupling to nearby protons and carbons.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR

-

Sample Preparation: Weigh 5-10 mg of this compound.[1]

-

Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆), which is excellent for dissolving hydrochloride salts and allows for the observation of exchangeable amine protons.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer. Standard parameters for ¹H NMR include a spectral width of 12-16 ppm and a relaxation delay of 1-2 seconds. For ¹³C NMR, a wider spectral width (~220 ppm) and a longer relaxation delay (2-5 seconds) are typical.[1] 2D NMR experiments like COSY and HSQC can be run to confirm assignments.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The protonated amino group (NH₃⁺) and the pyrazole N-H (if tautomerism occurs, though N-substitution prevents this) can undergo exchange with residual water in the solvent, leading to broader signals.

| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| H3 | ~8.0 - 8.2 | s | 1H | Deshielded by adjacent ring nitrogens. Appears as a singlet. |

| H5 | ~7.6 - 7.8 | s | 1H | Appears as a singlet, typically upfield of H3 in N1-substituted pyrazoles. |

| Ar-H (H6') | ~7.5 - 7.7 | d (J ≈ 8.5 Hz) | 1H | Ortho to the electron-withdrawing chloro group. |

| Ar-H (H3', H5') | ~7.2 - 7.4 | m | 2H | Complex multiplet due to coupling with each other and the fluorine atom. |

| Benzyl CH₂ | ~5.4 - 5.6 | s | 2H | Deshielded by the adjacent pyrazole nitrogen and aromatic ring. |

| NH₃⁺ | ~7.0 - 9.0 | br s | 3H | Broad signal due to quadrupolar relaxation and solvent exchange. Position is variable. |

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The presence of fluorine will cause splitting of the signals for the carbons in the benzyl ring due to C-F coupling.

| Carbon(s) | Predicted δ (ppm) | Splitting (due to F) | Rationale |

| C3 | ~138 - 142 | - | Deshielded by adjacent nitrogen atoms. |

| C5 | ~128 - 132 | - | Typically upfield of C3 in N1-substituted pyrazoles. |

| C4 | ~115 - 120 | - | Shielded by the electron-donating effect of the amino group. |

| Benzyl CH₂ | ~50 - 55 | - | Aliphatic carbon deshielded by the adjacent nitrogen atom. |

| C4' (C-F) | ~160 - 164 | d, ¹JCF ≈ 245 Hz | Directly attached to the highly electronegative fluorine atom. |

| C1' | ~135 - 138 | d, ⁴JCF ≈ 3 Hz | Quaternary carbon, deshielded by the pyrazole ring. |

| C2' (C-Cl) | ~130 - 134 | d, ²JCF ≈ 20 Hz | Deshielded by chlorine; exhibits coupling to fluorine. |

| C6' | ~129 - 132 | d, ³JCF ≈ 9 Hz | Aromatic methine carbon. |

| C3' | ~118 - 122 | d, ²JCF ≈ 22 Hz | Aromatic methine carbon ortho to fluorine. |

| C5' | ~114 - 117 | d, ³JCF ≈ 8 Hz | Aromatic methine carbon meta to fluorine. |

Mass Spectrometry (MS) Analysis

MS provides the molecular weight and crucial structural information from fragmentation patterns. Given the compound is a hydrochloride salt, Electrospray Ionization (ESI) in positive ion mode is the method of choice.

Experimental Protocol: MS

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50).

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The mass range should be set to scan from m/z 50 up to ~500 to ensure capture of the molecular ion and key fragments.

-

Tandem MS (MS/MS): To confirm fragmentation pathways, perform an MS/MS experiment by isolating the predicted molecular ion peak (e.g., m/z 254.1) and subjecting it to collision-induced dissociation (CID).

Predicted Mass Spectrum (ESI+)

The analysis will focus on the free base: C₁₀H₉ClFN₃ , with a monoisotopic mass of 253.05 g/mol .

-

Molecular Ion: The spectrum will show the protonated molecular ion, [M+H]⁺, at m/z 254.06 . Due to the natural abundance of chlorine isotopes (³⁵Cl:³⁷Cl ≈ 3:1), an [M+H+2]⁺ peak will be observed at m/z 256.06 with approximately one-third the intensity of the m/z 254.06 peak.

-

Key Fragmentation Pathways: The primary fragmentation event is the cleavage of the C-N bond between the pyrazole and the benzyl group, as this forms a very stable benzylic/tropylium cation.[5][6]

Caption: Predicted Major Fragmentation Pathways

Data Summary Table: MS

| m/z (predicted) | Identity | Notes |

| 256.1 / 254.1 | [M+H]⁺ | Molecular ion peak cluster, showing the characteristic 3:1 isotopic pattern for chlorine. |

| 145.0 / 143.0 | [C₇H₅ClF]⁺ | Base Peak . Formed by cleavage of the N-CH₂ bond. This fragment is highly stable. The Cl isotope pattern will be present. |

| 227.1 | [M+H - HCN]⁺ | A common fragmentation pathway for pyrazole rings is the loss of hydrogen cyanide.[7][8] |

| 226.1 | [M+H - N₂]⁺ | Another characteristic fragmentation for pyrazoles involves the loss of a neutral dinitrogen molecule.[7] |

| 84.1 | [C₃H₆N₃]⁺ | Protonated 4-aminopyrazole fragment. |

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization comes from integrating data from multiple techniques.

-

MS confirms the Mass: The mass spectrum confirms the molecular weight of the compound is 253.05 g/mol (free base) and unequivocally establishes the presence of one chlorine atom via the isotopic pattern.

-

NMR confirms the Isomer: While MS can confirm the formula, it cannot distinguish between isomers. NMR spectroscopy provides the specific connectivity. For example, ¹H NMR confirms the presence of two isolated protons on the pyrazole ring (H3/H5) and a methylene bridge. The complex pattern in the aromatic region, combined with ¹³C NMR data (especially the C-F couplings), confirms the 2-chloro-4-fluoro substitution pattern on the benzyl ring, ruling out other possible isomers.

Conclusion

The structural characterization of this compound is reliably achieved through the combined application of NMR spectroscopy and mass spectrometry. The ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon environments, confirming the specific isomeric structure. Mass spectrometry validates the molecular formula and reveals characteristic fragmentation patterns dominated by the formation of a stable 2-chloro-4-fluorobenzyl cation. Together, these techniques provide a robust and definitive analytical dataset essential for quality control, regulatory submission, and further research in drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles [mdpi.com]

- 3. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Strategic Advantage of Fluorine in Pyrazole Scaffolds: A Technical Guide to Biological Activity

Introduction: The Pyrazole Scaffold and the "Fluorine Factor"

In the landscape of medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds across diverse therapeutic areas.[1][2] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, offers a unique combination of structural rigidity, synthetic versatility, and hydrogen bonding capabilities, making it a cornerstone in the design of anti-inflammatory, antimicrobial, and anticancer agents.[1][3]

However, the true potential of the pyrazole scaffold is often unlocked through strategic chemical modification. Among the most powerful tools in the medicinal chemist's arsenal is the incorporation of fluorine. The "fluorine factor" refers to the profound and often beneficial changes a fluorine atom or a fluoroalkyl group can impart to a parent molecule.[4] Introducing fluorine can dramatically alter a compound's metabolic stability, membrane permeability, binding affinity, and acidity (pKa).[5][6] This is due to fluorine's unique properties: its high electronegativity, small van der Waals radius (mimicking hydrogen), and the exceptional strength of the carbon-fluorine bond.[7] This guide provides an in-depth exploration of the synthesis, multifaceted biological activities, and evaluation methodologies for fluorinated pyrazole analogs, offering researchers and drug development professionals a technical resource grounded in field-proven insights.

The Physicochemical Impact of Fluorinating the Pyrazole Core

The decision to introduce fluorine is a calculated one, aimed at optimizing the drug-like properties of the pyrazole scaffold. The causality behind this choice is rooted in fundamental physicochemical principles.

-

Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it highly resistant to oxidative metabolism by cytochrome P450 enzymes.[6] Strategically placing fluorine at a metabolically vulnerable position on the pyrazole or its substituents can block this degradation pathway, thereby increasing the compound's in vivo half-life and bioavailability.

-

Modulation of Acidity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of the pyrazole N-H proton, making it more acidic. This influences the molecule's ionization state at physiological pH, which is critical for target binding and cell membrane permeability.

-

Increased Binding Affinity: Fluorine can participate in unique non-covalent interactions with biological targets, including hydrogen bonds, dipole-dipole interactions, and multipolar C-F···C=O interactions. These subtle yet significant forces can lock the molecule into a more favorable binding conformation, leading to enhanced potency.[7]

-

Improved Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can improve its ability to cross cellular membranes and reach its target. This property is crucial for oral bioavailability and distribution within the body.[5]

Core Synthetic Strategies

The synthesis of fluorinated pyrazoles can be broadly approached via two main strategies: building the ring from fluorinated precursors or introducing fluorine onto a pre-existing pyrazole ring ("late-stage fluorination"). The choice of strategy is dictated by the availability of starting materials and the desired substitution pattern.

-

Cyclocondensation with Fluorinated Precursors: This is the most common and versatile method, involving the reaction of a hydrazine derivative with a fluorinated 1,3-difunctional compound.[8][9]

-

From Fluorinated β-Diketones: The classic Knorr pyrazole synthesis can be adapted using fluorinated β-diketones.[8][10] The reaction with hydrazine or its derivatives typically proceeds under acidic or neutral conditions to yield the pyrazole core. Regioselectivity can be a challenge with unsymmetrical diketones and substituted hydrazines.[11]

-

From Fluorinated β-Ketonitriles: Another effective route involves the cyclization of fluorinated β-ketonitriles with hydrazines, which can lead to the formation of valuable aminopyrazoles.[11]

-

-

Electrophilic Fluorination: This "late-stage" approach is highly valuable for diversifying lead compounds. It involves the direct fluorination of an existing pyrazole ring, typically at the C4-position, which is most susceptible to electrophilic attack.

-

Using Selectfluor®: N-fluoro-N'-chloromethyl-triethylenediamine bis(tetrafluoroborate), commercially known as Selectfluor®, is a widely used, stable, and effective electrophilic fluorinating agent.[12][13] The reaction is often performed in a polar aprotic solvent like acetonitrile, sometimes with microwave assistance to accelerate the reaction.[12]

-

A Survey of Biological Activities

Fluorinated pyrazoles exhibit a remarkable breadth of biological activities, making them valuable leads in numerous drug discovery programs.[1][5]

Anti-inflammatory Activity

Many fluorinated pyrazoles function as potent anti-inflammatory agents, often by inhibiting key enzymes in the arachidonic acid cascade, such as cyclooxygenase-2 (COX-2).[14] The development of the COX-2 inhibitor Celecoxib, which features a trifluoromethylpyrazole core, highlighted the potential of this class.[6] While Celecoxib itself is a landmark drug, further research has explored other fluorinated analogs to refine selectivity and reduce side effects.[6][15]

| Compound Class | Target | Example Activity | Reference |

| 1,5-Diarylpyrazoles | COX-2 | IC50 values in the low micromolar to nanomolar range. | [6] |

| Pyrazole-hydrazones | COX-2 | 4F-PMPH showed favorable binding energy of -8.03 kcal/mol. | [15] |

| Pyrazoline derivatives | General Inflammation | Moderate to significant reduction in paw edema in animal models. | [16][17] |

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of new classes of antibiotics and antifungals. Fluorinated pyrazoles have emerged as a promising scaffold in this area.[18] The presence of fluorine can enhance the compound's ability to penetrate microbial cell walls and inhibit essential enzymes.

For example, certain pyrazole-dihydropyrimidinone hybrids have demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) in the low microgram-per-milliliter range.[19] Other fluorinated pyrazole aldehydes have shown moderate antifungal activity against various phytopathogenic fungi.[20]

| Compound/Derivative | Target Organism | Reported MIC (µg/mL) | Reference |

| Pyrazole-dihydropyrimidinone (4c) | MRSA | 6.25 | [19] |

| Aminoguanidine-derived pyrazole (12) | E. coli | 1 | [18] |

| Aminoguanidine-derived pyrazole (12) | S. aureus | 1-8 | [18] |

| Pyrazole-fused triazine (32) | S. epidermidis | 0.97 | [18] |

| 2-Chlorophenyl pyrazole aldehyde (H9) | F. culmorum | 46.75% inhibition | [20] |

Anticancer Activity

Fluorinated pyrazoles have demonstrated significant potential as anticancer agents through diverse mechanisms of action.[21] Their ability to inhibit key signaling pathways involved in cell proliferation, survival, and angiogenesis makes them attractive candidates for oncology drug development.

-

Kinase Inhibition: Many kinases, which are crucial regulators of cell signaling, are validated cancer targets. Fluorinated pyrazoles have been successfully designed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), both of which are critical for tumor growth and angiogenesis.[22]

-

Tubulin Polymerization Inhibition: Some pyrazole derivatives disrupt the formation of microtubules, essential components of the cellular cytoskeleton. This interference with microtubule dynamics arrests cancer cells in the G2/M phase of the cell cycle, leading to apoptosis.[23]

-

Apoptosis Induction: Several fluorinated pyrazole compounds have been shown to induce programmed cell death (apoptosis) in cancer cells, often through the activation of caspase-dependent pathways.[23]

| Compound Class | Target/Cell Line | Example Activity (IC50) | Reference |

| Pyrazole-based heterocycles | MCF-7 (Breast Cancer) | 0.64–7.73 µg/mL | [23] |

| Pyrazole-chalcones | PC-3 (Prostate Cancer) | 2.97 µM | [21] |

| Fused Pyrazoles | VEGFR-2 Kinase | 0.21 µM | [22] |

| Fused Pyrazoles | EGFR Kinase | 0.15 µM | [22] |

Field-Proven Experimental Protocols

The following protocols represent self-validating systems for the preliminary evaluation of novel fluorinated pyrazole analogs. The rationale behind each step is provided to ensure technical accuracy and reproducibility.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[24][25] It is a robust, high-throughput method for determining the cytotoxic potential of a compound.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[26]

-

Compound Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) of the fluorinated pyrazole compound in DMSO.[24] Perform serial dilutions in culture medium to achieve the desired final test concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[24]

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and an untreated control. Incubate for 48-72 hours.[27]

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[24][26] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[25]

-

Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[24] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[25]

-

Data Acquisition: Measure the absorbance of each well at 570-590 nm using a microplate reader.[25][26]

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[24]

Protocol 2: In Vitro Anti-inflammatory Activity (COX-2 Inhibition Assay)

This assay measures the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme, which is a key step in prostaglandin synthesis.[28][29]

Methodology:

-

Reagent Preparation: Prepare reagents according to the kit manufacturer's protocol. This typically includes a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0), a heme cofactor, human recombinant COX-2 enzyme, and arachidonic acid (substrate).[29][30]

-

Inhibitor Preparation: Dissolve test compounds in DMSO. Prepare a 10X working solution by diluting the stock with the assay buffer.[28]

-

Assay Setup (96-well plate):

-

Inhibitor Wells: Add 150-160 µL of assay buffer, 10 µL of heme, 10 µL of COX-2 enzyme, and 10 µL of the test compound solution.[30]

-

100% Activity Control: Add 150-160 µL of assay buffer, 10 µL of heme, 10 µL of COX-2 enzyme, and 10 µL of the buffer/DMSO vehicle.[30]

-

Inhibitor Control: Use a known COX-2 inhibitor like Celecoxib as a positive control.[28]

-

Background Wells: Use heat-inactivated enzyme to measure non-enzymatic reactions.[31]

-

-

Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[31]

-

Reaction Initiation: Initiate the reaction by adding 10-20 µL of arachidonic acid solution to all wells.[30][31]

-

Detection: Immediately monitor the reaction. For colorimetric assays, this involves adding a chromogenic substrate (like TMPD) and measuring the absorbance increase at ~590 nm.[30] For fluorometric assays, a probe is used that fluoresces upon reacting with the prostaglandin intermediate, measured at Ex/Em = 535/587 nm.[28]

-

Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each compound concentration relative to the 100% activity control. Plot percent inhibition versus concentration to calculate the IC₅₀ value.

Protocol 3: In Vivo Acute Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard and highly reproducible in vivo model for evaluating acute anti-inflammatory activity.[32][33] The subplantar injection of carrageenan induces a localized, biphasic inflammatory response characterized by swelling (edema).[34][35]

Methodology:

-

Animal Acclimatization: Use healthy adult rats or mice (e.g., Wistar rats, 180-200g). Acclimatize the animals for at least one week under standard laboratory conditions. Fast the animals overnight before the experiment but allow free access to water.[34] (Note: All animal experiments must receive prior approval from an Institutional Animal Ethics Committee).

-

Grouping: Randomly divide the animals into groups (n=6 per group):

-

Dosing: Administer the vehicle, positive control, or test compound orally (p.o.) via gavage, typically 60 minutes before the carrageenan injection.[32]

-

Baseline Measurement: Just before inducing inflammation, measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the zero-hour reading (V₀).

-

Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the subplantar tissue of the right hind paw of each animal.[32][33]

-

Paw Volume Measurement: Measure the paw volume (Vt) at regular intervals after the carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.[32]

-

Data Analysis:

-

Calculate the increase in paw volume (edema) for each animal at each time point: Edema = Vt - V₀.

-

Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:

-

% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100.

-

-

Analyze the data for statistical significance using an appropriate test (e.g., ANOVA followed by Dunnett's test).

-

Conclusion and Future Directions

Fluorinated pyrazoles represent a highly successful and enduring class of scaffolds in modern drug discovery.[2][37] The strategic incorporation of fluorine provides a powerful method for fine-tuning the physicochemical and pharmacokinetic properties of these molecules, leading to compounds with enhanced potency, selectivity, and metabolic stability.[5][7] The diverse biological activities, spanning anti-inflammatory, antimicrobial, and anticancer applications, ensure that this scaffold will remain a focal point of research.

Future efforts will likely concentrate on several key areas:

-

Novel Synthetic Methodologies: The development of more efficient, regioselective, and environmentally benign synthetic methods, including flow chemistry and novel catalytic systems, will accelerate the discovery process.[38]

-

Exploring New Chemical Space: Synthesizing and screening novel fluorinated pyrazole libraries against a wider range of biological targets will undoubtedly uncover new therapeutic applications.

-

Multi-Targeted Agents: The inherent versatility of the pyrazole scaffold makes it an ideal platform for designing agents that can modulate multiple targets simultaneously, a promising strategy for complex diseases like cancer.

By integrating rational design, advanced synthetic chemistry, and robust biological evaluation, the full therapeutic potential of fluorinated pyrazole analogs will continue to be realized, contributing significantly to the future of medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. Fluorinated Pyrazoles: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Overview on Biological Activities of Pyrazole Derivatives [ouci.dntb.gov.ua]

- 4. Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. thieme-connect.de [thieme-connect.de]

- 14. ijpsjournal.com [ijpsjournal.com]

- 15. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sphinxsai.com [sphinxsai.com]

- 17. sphinxsai.com [sphinxsai.com]

- 18. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 23. researchgate.net [researchgate.net]

- 24. benchchem.com [benchchem.com]

- 25. MTT assay protocol | Abcam [abcam.com]

- 26. researchgate.net [researchgate.net]

- 27. texaschildrens.org [texaschildrens.org]

- 28. assaygenie.com [assaygenie.com]

- 29. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 30. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 31. cdn.caymanchem.com [cdn.caymanchem.com]

- 32. benchchem.com [benchchem.com]

- 33. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 34. researchgate.net [researchgate.net]

- 35. mdpi.com [mdpi.com]

- 36. The effects of newly synthesized pyrazole derivatives on formaldehyde-, carrageenan-, and dextran-induced acute paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. pubs.acs.org [pubs.acs.org]

- 38. Pyrazole synthesis [organic-chemistry.org]

A Technical Guide to the Preliminary Cytotoxicity Screening of 4-Amino-1-(2-chloro-4-fluorobenzyl)pyrazole hydrochloride

Abstract

The evaluation of a novel chemical entity's cytotoxic potential is a foundational step in the drug discovery and development pipeline.[1][2] This in-depth technical guide provides a comprehensive framework for conducting the preliminary in vitro cytotoxicity screening of 4-Amino-1-(2-chloro-4-fluorobenzyl)pyrazole hydrochloride, a pyrazole derivative with potential pharmacological activity.[3][4][5][6][7] Given the limited public domain data on this specific compound, this guide establishes a robust, multi-assay approach grounded in established methodologies to ascertain its effects on cell viability, membrane integrity, and apoptosis induction.[] We detail the rationale for cell line selection, provide step-by-step protocols for three cornerstone assays—MTT, LDH, and Caspase-3/7—and discuss the critical importance of appropriate controls for data integrity. This document is intended for researchers, scientists, and drug development professionals seeking to characterize the cytotoxic profile of novel pyrazole-based compounds and other new chemical entities.

Introduction: The Rationale for Cytotoxicity Screening

In vitro cytotoxicity assays are indispensable tools in modern toxicology and pharmacology.[2][9] They offer a rapid, cost-effective, and ethically sound alternative to extensive animal testing in the early phases of drug development.[2][9] By exposing cultured cells to a test compound, these assays can quantify adverse effects, providing crucial data on a substance's potential to cause cell death.[2] This information is vital for screening large compound libraries, understanding mechanisms of toxicity, and selecting promising candidates for further preclinical development.[1]

The core objective of a preliminary screen is to determine the concentration-dependent toxicity of a compound, often expressed as the half-maximal inhibitory concentration (IC50).[1][10] This value represents the concentration of a substance that reduces a biological process, such as cell viability, by 50% and is a key metric of a drug's potency.[1]

Pyrazole derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including notable anticancer potential.[3][4][7] Numerous studies have demonstrated the cytotoxic effects of various pyrazole-based compounds against a range of cancer cell lines, often through mechanisms involving the induction of apoptosis and cell cycle arrest.[4][6] Therefore, a systematic cytotoxic evaluation of a new pyrazole derivative like this compound is a logical and necessary step in characterizing its biological activity.

This guide outlines a tiered approach, beginning with an assessment of metabolic activity as an indicator of cell viability, followed by a more direct measure of cell death through membrane integrity analysis, and finally, an investigation into a key mechanism of programmed cell death.

Strategic Selection of In Vitro Models

The choice of cell line is a critical parameter that can significantly influence the outcome and relevance of cytotoxicity studies.[11][12][13] The selection should be guided by the research objectives and the potential therapeutic application of the test compound.[11][13] For a preliminary screening of a novel compound with unknown targets, a panel of cell lines is recommended to assess for broad-spectrum cytotoxicity versus selective activity.

2.1. Recommended Cell Lines for Initial Screening

For a compound like this compound, which belongs to a class known for anticancer activity, the initial screening panel should ideally include:

-

MCF-7 (Human Breast Adenocarcinoma): An estrogen receptor-positive cell line widely used in cancer research and cytotoxicity studies.[14]

-

A549 (Human Lung Carcinoma): A common model for lung cancer, known for its robustness in various assay formats.[6]

-

HepG2 (Human Liver Carcinoma): A hepatocyte-derived cell line that is also used in toxicology studies due to the liver's central role in drug metabolism.

-

HEK293 (Human Embryonic Kidney): Often used as a "normal" or non-cancerous control to assess for selective toxicity against cancer cells.[14] Comparing cytotoxicity in cancer cell lines to that in a non-cancerous line can provide an early indication of a compound's therapeutic index.[14]

2.2. Cell Culture and Maintenance

Adherence to best practices in cell culture is paramount for generating reproducible and reliable data.[15] All cell lines should be obtained from a reputable source (e.g., ATCC) and maintained according to the supplier's recommendations. This includes using the specified growth medium, serum concentration, and incubation conditions (typically 37°C in a humidified atmosphere with 5% CO2).[10]

A Multi-Parametric Approach to Cytotoxicity Assessment

No single assay can provide a complete picture of a compound's cytotoxic effects. Therefore, a multi-parametric approach targeting different cellular functions is recommended. This guide details three complementary assays: MTT (metabolic activity), LDH (membrane integrity), and Caspase-3/7 (apoptosis).

Workflow for Preliminary Cytotoxicity Screening

The overall experimental process follows a logical sequence from cell preparation to data analysis.

Caption: General workflow for in vitro cytotoxicity screening.

Assay 1: MTT for Cell Viability and Metabolic Activity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cellular metabolic activity.[10][16] In viable cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow tetrazolium salt (MTT) into an insoluble purple formazan product.[17] This conversion only occurs in metabolically active cells, and the amount of formazan produced is directly proportional to the number of viable cells.[16][17]

Detailed Protocol: MTT Assay

-

Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.[1][10] Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[10]

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM).[10]

-

Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions.

-

Controls: Include the following controls in triplicate:

-

Vehicle Control: Cells treated with medium containing the same concentration of DMSO used for the highest compound concentration.[18][19][20] This is critical to ensure that the solvent itself is not causing toxicity.[19]

-

Untreated Control: Cells in medium only, representing 100% viability.

-

Positive Control: Cells treated with a known cytotoxic agent, such as Doxorubicin, to confirm assay performance.[1]

-

Blank Control: Wells with medium but no cells, to measure background absorbance.

-

-

-

Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).[1]

-

MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[1][21] Incubate for 3-4 hours at 37°C.[16][21]

-

Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.[16] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[17]

-

Data Acquisition: Measure the absorbance of the wells using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[16] A reference wavelength of >650 nm can be used to reduce background noise.

Assay 2: Lactate Dehydrogenase (LDH) for Membrane Integrity

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is present in most cell types.[22] Upon damage to the plasma membrane—a hallmark of late apoptosis or necrosis—LDH is rapidly released into the surrounding cell culture medium.[22][23] The LDH assay measures the amount of this released enzyme through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[23] The amount of color formed is proportional to the number of lysed cells, providing a direct measure of cytotoxicity.[23]

Detailed Protocol: LDH Assay

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. The experimental plate setup, including all controls, will be identical.

-

Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

-

Sample Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new, flat-bottom 96-well plate.[24] Be cautious not to disturb the cell layer.

-

Maximum LDH Release Control: To determine the maximum possible LDH release, add 10 µL of a 10X Lysis Buffer to the wells designated as the positive control (or a separate set of untreated wells) 45 minutes before supernatant collection.[24][25]

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a substrate and a catalyst/dye solution). Add the reaction mixture (e.g., 50 µL) to each well of the new plate containing the supernatants.[24]

-

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[23][24]

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[24]

Assay 3: Caspase-3/7 Activation for Apoptosis Detection

Principle: Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic compounds can exert their effects. A central event in the apoptotic cascade is the activation of effector caspases, particularly caspase-3 and caspase-7.[26][27] These enzymes cleave specific cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[27] The Caspase-Glo® 3/7 Assay provides a proluminescent substrate containing the tetrapeptide sequence DEVD, which is a target for caspase-3 and -7.[28][29] When the substrate is cleaved by active caspases, it releases aminoluciferin, which is then used by luciferase to generate a luminescent signal that is proportional to the amount of caspase activity.[28][29]

Detailed Protocol: Caspase-3/7 Assay

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, preferably using opaque-walled white plates suitable for luminescence measurements.[26] A positive control for apoptosis induction, such as Staurosporine or Camptothecin, should be included.[27]

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.[26][29]

-

"Add-Mix-Measure" Step:

-

Remove the assay plate from the incubator and allow it to equilibrate to room temperature.

-

Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[29]

-

Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.

-

-

Incubation: Incubate the plate at room temperature for 1 to 2 hours, protected from light.[29]

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Caption: Caspase-3/7 activation pathway in apoptosis.

Data Analysis and Interpretation

For each assay, the raw data (absorbance or luminescence) must be processed to determine the cytotoxic effect of the compound.

4.1. Calculations

-

MTT Assay (Cell Viability):

-

First, subtract the average absorbance of the blank (medium only) wells from all other readings.

-

Calculate the percentage of cell viability relative to the untreated control:

-

% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

-

-

-

LDH Assay (% Cytotoxicity):

-

Subtract the background (medium only) from all readings.

-

Calculate the percentage of cytotoxicity relative to the maximum LDH release control:

-

% Cytotoxicity = [(Absorbance of Treated Cells - Absorbance of Untreated Control) / (Absorbance of Maximum Release Control - Absorbance of Untreated Control)] x 100

-

-

-

Caspase-3/7 Assay (Fold Induction):

-

Subtract the background (medium only) from all readings.

-

Calculate the fold increase in caspase activity relative to the untreated control:

-

Fold Induction = (Luminescence of Treated Cells / Luminescence of Untreated Control Cells)

-

-

4.2. Data Presentation and IC50 Determination

The results should be plotted using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to generate dose-response curves. From these curves, the IC50 value for each cell line and time point can be calculated. This value is a critical measure of the compound's cytotoxic potency.[1]

All quantitative data should be summarized in a clear, tabular format for easy comparison.

Table 1: Hypothetical Cytotoxicity Data for this compound (48h Exposure)

| Cell Line | Assay | IC50 (µM) | Max Effect (% of Control) |

| MCF-7 | MTT | 12.5 ± 1.3 | 95% Inhibition |

| LDH | 15.2 ± 2.1 | 88% Cytotoxicity | |

| Caspase-3/7 | 10.8 ± 1.9 | 8.2-Fold Induction | |

| A549 | MTT | 25.8 ± 3.5 | 92% Inhibition |

| LDH | 29.1 ± 4.0 | 85% Cytotoxicity | |

| Caspase-3/7 | 22.4 ± 3.1 | 6.5-Fold Induction | |

| HEK293 | MTT | > 100 | < 20% Inhibition |

| LDH | > 100 | < 15% Cytotoxicity | |

| Caspase-3/7 | > 100 | 1.5-Fold Induction |

Data presented as mean ± standard deviation from three independent experiments.

Conclusion and Future Directions